5-(Tridec-1-EN-1-YL)benzene-1,3-diol
Description
Structure
3D Structure
Properties
CAS No. |
91490-95-8 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-tridec-1-enylbenzene-1,3-diol |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h12-16,20-21H,2-11H2,1H3 |
InChI Key |
KXQMBRHVHUCUMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution
Global Biosources of Alkylresorcinols: Plants, Fungi, Bacteria, and Marine Organisms
Alkylresorcinols are synthesized by a wide array of organisms, including higher plants, bacteria, fungi, and marine life such as sponges. nih.govnih.gov Their production is not ubiquitous; rather, it is concentrated in specific families and species within each biological kingdom.
Plants : In higher plants, ARs are particularly abundant in the outer layers of kernels in cereal grains from the Poaceae family. nih.gov High concentrations are found in rye (Secale cereale), wheat (Triticum spp.), and triticale, with lower amounts in barley, maize, and millet. wikipedia.org Beyond cereals, ARs have been identified in other plants, including the cashew nut shell (Anacardium occidentale), mango peels (Mangifera indica), and leaves of Lithraea molleoides. wikipedia.orgnih.govconicet.gov.ar
Bacteria : The synthesis of alkylresorcinols is a known feature of various Gram-positive and Gram-negative bacteria. nih.govmdpi.com They are notably the main components of the outer shell of cysts in Azotobacter species. wikipedia.org Strains of Azotobacter chroococcum and several Pseudomonas species (P. aureofaciens, P. chlororapsis, P. fluorescens) have been shown to produce a range of ARs. nih.govnih.gov The genetic basis for this production is often linked to specific polyketide synthase (PKS) gene clusters, indicating a widespread capability for AR synthesis among prokaryotes. nih.govmdpi.com
Marine Organisms : The marine environment is a source of structurally diverse bioactive compounds, including alkylresorcinols. mdpi.com They have been isolated from marine sponges and are believed to be synthesized either by the sponges themselves or by associated symbiotic bacteria. nih.govnih.govekb.eg
Table 1: Global Biosources of Alkylresorcinols
| Kingdom | Source Type | Examples |
|---|---|---|
| Plants | Cereals (Poaceae) | Wheat (Triticum spp.), Rye (Secale cereale), Barley (Hordeum vulgare) wikipedia.org |
| Other Plants | Cashew (Anacardium occidentale), Mango (Mangifera indica), Lithraea molleoides wikipedia.orgnih.govconicet.gov.ar | |
| Bacteria | Soil & Environmental | Azotobacter chroococcum, Pseudomonas spp. wikipedia.orgnih.govnih.gov |
| Fungi | Marine-derived | Fungus from Rosenvingea sp. mdpi.com |
| Marine | Sponges | Various marine sponges nih.govnih.gov |
Structural Diversity and Homolog Variation Across Biological Origins
The structural identity of an alkylresorcinol is defined by the length and degree of saturation of its aliphatic side chain. This chain is typically, but not exclusively, odd-numbered and can range from 13 to 27 carbon atoms. wikipedia.orgresearchgate.net The specific profile of AR homologs—molecules that differ only by the length of this side chain—often varies distinctly between species, making these profiles useful for chemotaxonomic classification.
In cereals, the alkyl chain commonly ranges from 15 to 25 carbons (C15 to C25). wikipedia.org For instance, rye grains are rich in C17:0 and C19:0 homologs, whereas hexaploid wheats contain higher proportions of C19:0 and C21:0. icm.edu.pl Durum wheat (Triticum durum) is characterized by a high proportion of longer homologs, particularly C21:0 (58%) and C23:0 (21%). nih.gov While saturated chains are most common in cereals, unsaturated homologs (e.g., C17:1, C19:1, C21:1) are also detected. nih.gov
Bacterial AR profiles show significant variation. Strains of Azotobacter chroococcum predominantly produce homologs with longer chains, such as C19, C21, and C23. nih.gov In contrast, Pseudomonas species tend to produce shorter-chain homologs; C15 is characteristic for P. chlororapsis and P. fluorescens, while C17 is predominant in P. aureofaciens. nih.govnih.gov Bacterial ARs can also feature unique modifications, such as keto-groups on the alkyl chain. nih.gov
The pseudocereal quinoa is notable for its highly diverse AR profile, which includes not only straight-chain saturated and unsaturated homologs but also iso- and anteiso-branched isomers (methyl-branched chains). mdpi.com
Table 2: Variation in Predominant Alkylresorcinol Homologs by Source
| Biological Source | Predominant Saturated Homologs (Chain Length) | Notes |
|---|---|---|
| Rye (Secale cereale) | C17:0, C19:0 icm.edu.pl | High total AR content. |
| Hexaploid Wheat (Triticum aestivum) | C19:0, C21:0 icm.edu.plresearchgate.net | Saturated homologs are most prevalent. nih.gov |
| Durum Wheat (Triticum durum) | C21:0, C23:0 nih.gov | Higher proportion of longer chain homologs. |
| Azotobacter chroococcum | C19:0, C21:0, C23:0 nih.gov | Produces homologs from C13 to C27. nih.gov |
| Pseudomonas fluorescens | C15:0 nih.gov | Produces shorter chain homologs. |
| Quinoa (Chenopodium quinoa) | Various | Contains straight-chain, branched-chain, and 2-methyl ARs. mdpi.com |
Specific Occurrence and Context of Tridecenyl Alkylresorcinols
The compound 5-(Tridec-1-en-1-yl)benzene-1,3-diol is a C13 alkenylresorcinol (C13:1). Alkylresorcinols with a 13-carbon side chain (tridecyl- and tridecenyl-resorcinols) are less common than the longer-chain homologs found in cereals but have been identified in specific natural sources.
The most well-documented source of C13 alkylresorcinols is the plant family Anacardiaceae. Bioassay-guided fractionation of extracts from the leaves of Lithraea molleoides, a tree native to South America, led to the isolation of a cytotoxic C13 dialkenyl resorcinol (B1680541): 1,3-dihydroxy-5-(tridec-4',7'-dienyl)benzene. conicet.gov.arresearchgate.netresearchgate.net This discovery highlights that plants outside of the Poaceae family can be sources of these shorter-chain variants.
In the bacterial kingdom, the potential for producing C13 homologs exists. Studies on Azotobacter and Pseudomonas species have demonstrated that they can synthesize a range of saturated ARs with side chains from C13 to C27. nih.govnih.gov Although longer chains are often predominant in these species, the presence of C13 homologs within their total AR profile is confirmed. nih.gov
The specific context for the production of tridecenyl resorcinols often relates to chemical defense. In plants, many phenolic lipids, including ARs, are believed to function as protective agents against pathogens and herbivores due to their antimicrobial properties. researchgate.net The cytotoxic activity reported for the C13 resorcinol from L. molleoides against several human tumor cell lines underscores the potent biological activity of these specific compounds. conicet.gov.arresearchgate.netresearchgate.net
Table 3: Documented Occurrences of C13 Alkylresorcinols
| Organism | Compound Type | Biological Context |
|---|---|---|
| Lithraea molleoides (Plant) | C13 Alkenylresorcinol (di-unsaturated) conicet.gov.arresearchgate.netresearchgate.net | Isolated from leaves; exhibits cytotoxic properties. conicet.gov.arresearchgate.net |
| Azotobacter chroococcum (Bacteria) | C13 Alkylresorcinol (saturated) nih.gov | Part of a broader range of homologs (C13-C27). nih.gov |
| Pseudomonas spp. (Bacteria) | C13 Alkylresorcinol (saturated) nih.gov | Part of a broader range of homologs (C13-C27). nih.gov |
Elucidation of Biosynthetic Pathways
Fundamental Mechanisms of Alkylresorcinol Biosynthesis
The biosynthesis of the broader class of 5-alkylresorcinols, to which 5-(Tridec-1-EN-1-YL)benzene-1,3-diol belongs, is predominantly governed by the action of type III polyketide synthases (PKSs). nih.govnih.govnih.govpnas.org These enzymes catalyze the iterative condensation of small carboxylic acid units to form a polyketide chain, which is subsequently cyclized to produce the aromatic resorcinol (B1680541) core.
Type III PKSs, also known as chalcone (B49325) synthase-like PKSs, are homodimeric enzymes that play a pivotal role in the biosynthesis of a wide array of plant and microbial secondary metabolites. nih.govnih.govnih.gov In the context of alkylresorcinol synthesis, these enzymes, often referred to as alkylresorcinol synthases (ARS), orchestrate the precise folding and cyclization of a linear polyketide intermediate to form the 1,3-dihydroxybenzene (resorcinol) ring. nih.govnih.govnih.gov The process begins with the selection of a starter molecule, a fatty acyl-CoA, which is then elongated through a series of decarboxylative condensation reactions with malonyl-CoA extender units. This results in the formation of a tetraketide intermediate, which remains bound to the enzyme's active site. nih.govnih.govnih.gov The crucial step of ring formation occurs through an intramolecular C-2 to C-7 aldol (B89426) condensation of this tetraketide intermediate. nih.gov This specific cyclization pattern is a hallmark of stilbene (B7821643) synthase (STS)-type cyclization, which is distinct from the Claisen condensation mechanism employed by chalcone synthases (CHS). nih.gov Following cyclization, the resulting alkylresorcylic acid is released from the enzyme and often undergoes non-enzymatic decarboxylation to yield the final 5-alkylresorcinol. nih.gov
The structural diversity of alkylresorcinols is largely determined by the choice of the fatty acyl-CoA starter unit. nih.gov For the biosynthesis of this compound, the presumed starter unit is a 13-carbon unsaturated fatty acyl-CoA, specifically tridec-2-enoyl-CoA. This starter unit is then subjected to three successive rounds of condensation with malonyl-CoA molecules, which serve as the two-carbon extender units. nih.gov Each condensation step is a decarboxylative Claisen condensation, where the malonyl group is decarboxylated, and the remaining acetyl unit is added to the growing polyketide chain. This iterative process, catalyzed by the type III PKS, results in the formation of a linear tetraketide intermediate covalently attached to the enzyme.
| Component | Role in Biosynthesis | Example for this compound |
|---|---|---|
| Type III Polyketide Synthase (PKS) | Catalyzes polyketide chain elongation and cyclization | Alkylresorcinol Synthase (ARS) |
| Fatty Acyl-CoA Starter Unit | Provides the alkyl side chain | Tridec-2-enoyl-CoA |
| Malonyl-CoA Extender Units | Provides two-carbon units for chain elongation | Three molecules of Malonyl-CoA |
Organism-Specific Variations in Biosynthetic Routes (e.g., Plant vs. Microbial Systems)
While the fundamental mechanism of alkylresorcinol biosynthesis is conserved across different organisms, there are notable variations, particularly between plant and microbial systems. nih.govnih.gov One of the most significant distinctions lies in the saturation of the alkyl side chain. Microbial alkylresorcinols, produced by bacteria and fungi, typically possess fully saturated alkyl chains. researchgate.netnih.gov In contrast, plants are capable of producing a diverse array of alkylresorcinols with varying degrees of unsaturation in their side chains. researchgate.netnih.gov This suggests the presence of additional enzymatic machinery in plants, such as desaturases, that can introduce double bonds into the fatty acyl-CoA precursors or the final alkylresorcinol product.
Furthermore, the genetic organization of the biosynthetic pathways can differ. In bacteria, the genes encoding the type III PKS and other necessary enzymes are often clustered together in an operon, allowing for coordinated regulation of the entire pathway. nih.govnih.gov In plants, the genes may be more dispersed throughout the genome, and their expression is often subject to complex regulatory networks responsive to developmental and environmental cues.
| Feature | Plant Systems | Microbial Systems |
|---|---|---|
| Side Chain Saturation | Saturated and unsaturated | Typically saturated |
| Genetic Organization | Often dispersed genes | Frequently organized in operons |
| Enzymatic Diversity | May possess additional modifying enzymes (e.g., desaturases) | Core biosynthetic machinery |
Enzymatic Specificity and Considerations for Unsaturated Side Chain Formation
The formation of the C1-C2 double bond in the tridecyl side chain of this compound is a critical step that imparts a unique structural feature to the molecule. While the precise enzymatic mechanism for the introduction of this terminal double bond is not yet fully elucidated, it is hypothesized to involve a specific desaturase enzyme. Fatty acid desaturases are a class of enzymes responsible for introducing double bonds into fatty acid chains. It is plausible that a desaturase acts on the tridecanoyl-CoA precursor to form tridec-2-enoyl-CoA, which then serves as the starter unit for the alkylresorcinol synthase.
The specificity of the alkylresorcinol synthase for this unsaturated starter unit is another key factor. Type III PKSs exhibit a degree of substrate flexibility, but the efficiency of accepting an unsaturated fatty acyl-CoA can vary between different enzymes. The ARS responsible for the synthesis of this compound must be capable of efficiently binding and processing the tridec-2-enoyl-CoA starter unit to initiate the polyketide chain elongation process. The presence of the double bond in the starter unit does not appear to interfere with the subsequent condensation and cyclization reactions, leading to the formation of the final unsaturated alkylresorcinol. Further research is needed to identify and characterize the specific desaturase and alkylresorcinol synthase involved in this pathway to fully understand the enzymatic control over the formation of this unique unsaturated side chain.
Advanced Analytical Techniques for Detection, Quantification, and Structural Elucidation
Spectrophotometric and Spectroscopic Detection Modalities
Spectrophotometric and spectroscopic detectors are commonly coupled with liquid chromatography systems to detect and quantify alkylresorcinols as they elute from the column. The choice of detector impacts the sensitivity and selectivity of the analysis.
Ultraviolet (UV) detection is a common and straightforward method used with HPLC for the analysis of compounds that absorb UV light. nih.gov The principle is based on the absorption of UV radiation by the resorcinolic ring of the alkylresorcinol molecule. researchgate.net The detection is typically performed at a wavelength around 275-280 nm. researchgate.netnih.gov
While widely applicable, UV detection can sometimes suffer from interferences from other co-eluting compounds that also absorb at the selected wavelength, which may lead to an overestimation of alkylresorcinol concentrations. nih.govacs.org Despite this, HPLC-UV methods have been successfully developed and validated for the quality control of resorcinol (B1680541) in pharmaceutical formulations, demonstrating good linearity, accuracy, and precision. nih.govnih.gov In a comparative study of detectors for UHPLC analysis of ARs, UV detection was found to be less sensitive than fluorescence or electrochemical detection. nih.govacs.org
Fluorescence Detection (FD) is a highly sensitive and selective detection method for compounds that fluoresce. Alkylresorcinols exhibit natural fluorescence, making FD an excellent choice for their analysis. nih.gov The principle involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. For alkylresorcinols, optimal excitation is typically around 272-276 nm, with emission measured at approximately 296-306 nm. acs.orgapacsci.com
FD offers significantly lower limits of detection (LOD) and quantitation (LOQ) compared to UV detection. nih.govacs.org This high sensitivity makes it suitable for detecting low concentrations of ARs. nih.gov Recent developments include the creation of novel fluorescence sensors for the rapid and ultrasensitive detection of specific AR homologs. acs.orgnih.gov For instance, a liquid-fluorescence method for quantifying ARs in whole wheat demonstrated a linear range of 0.050–10.0 µg/mL with high precision and recovery rates. apacsci.com
| Detector | Limit of Detection (LOD) (pg injected) | Limit of Quantitation (LOQ) (pg injected) |
|---|---|---|
| Fluorescence (FD) | 20 | 50 |
| CoulArray Electrochemical (CAED) | 2 | 5 |
| Ultraviolet (UV) | 500 | 1250 |
CoulArray Electrochemical Detection (CAED) for Enhanced Sensitivity
The detection and quantification of 5-(Tridec-1-EN-1-YL)benzene-1,3-diol and related alkylresorcinols can be significantly enhanced through the use of High-Performance Liquid Chromatography (HPLC) coupled with a CoulArray Electrochemical Detector (CAED). This technique offers superior sensitivity and selectivity for electrochemically active compounds, such as the phenolic moiety present in the target molecule.
The principle of CAED involves passing the eluent from an HPLC column through a series of flow-through electrochemical sensors. Each sensor is set at a specific potential, creating a hydrodynamic voltammogram for each analyte. As this compound is a phenolic lipid, its dihydroxybenzene ring is susceptible to oxidation under an applied potential. This electrochemical behavior allows for its detection with high sensitivity. mdpi.com
Research on similar alkylresorcinols found in cereal grains has demonstrated the power of HPLC-CAED for their rapid and sensitive analysis. acs.orgnih.gov In these studies, the CoulArray detector allowed for low limits of detection (LOD) and quantification (LOQ), making it possible to identify and measure even trace amounts of these compounds in complex matrices. nih.govnih.gov For instance, in the analysis of alkylresorcinols from cereals, the LOD was reported to be as low as 1 ng injected. acs.org This level of sensitivity is often an order of magnitude lower than that achievable with single-channel coulometric detection or UV detection. nih.govnih.gov
The multi-channel nature of the CoulArray detector provides an additional layer of specificity. The ratio of the response across different channels, each set at a progressively higher potential, is a characteristic feature of a given analyte and can aid in its identification and peak purity assessment. nih.gov This is particularly advantageous when analyzing complex samples where co-elution with other compounds might occur. Furthermore, CAED is compatible with gradient elution methods, which is essential for separating mixtures of compounds with varying polarities, such as different alkylresorcinols, in a single chromatographic run. mdpi.comnih.gov
The application of CAED to this compound would involve optimizing the potentials of the electrochemical array to match the redox characteristics of its resorcinol moiety. This would enable highly sensitive and selective quantification, making it a valuable tool for detailed metabolic studies or for tracing this compound in biological and environmental samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Qualitative and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and quantitative analysis of this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the molecular structure, including the substitution pattern of the benzene (B151609) ring, the configuration of the double bond in the alkyl chain, and the connectivity of all atoms.
For the qualitative analysis of this compound, the ¹H-NMR spectrum would exhibit characteristic signals. The protons on the aromatic ring, being in a resorcinol structure, would appear in a specific region of the spectrum, and their splitting patterns would confirm the 1,3-dihydroxy-5-alkyl substitution. The protons of the hydroxyl groups would typically appear as broad singlets. A key feature would be the signals from the vinyl protons of the tridecenyl chain. Their chemical shifts and coupling constants (J-values) would be diagnostic for determining the E/Z stereochemistry of the double bond. The remaining protons of the long alkyl chain would produce a complex set of signals in the upfield region of the spectrum.
The ¹³C-NMR spectrum provides complementary information. It would show distinct signals for the aromatic carbons, with the carbons bearing the hydroxyl groups appearing at a characteristic downfield shift. The olefinic carbons of the C=C double bond would also have specific chemical shifts, further confirming the presence and electronic environment of this functional group. The numerous sp³-hybridized carbons of the tridecyl chain would give rise to a series of signals in the aliphatic region of the spectrum.
While specific NMR data for this compound is not widely published, data from the closely related compound, 1,3-dihydroxy-5-(tridec-4',7'-dienyl)benzene, isolated from Lithraea molleoides, provides a strong basis for interpretation. conicet.gov.arresearchgate.netnih.govresearchgate.net The chemical shifts observed for the resorcinol ring in this analogue would be very similar to those expected for the target compound.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 5-Alkenylresorcinol Analogue (Data based on 1,3-dihydroxy-5-(tridec-4',7'-dienyl)benzene) conicet.gov.arresearchgate.netnih.gov
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 156.7 |
| 2 | 6.18 (t, J=2.2 Hz) | 103.0 |
| 3 | - | 156.7 |
| 4 | 6.22 (d, J=2.2 Hz) | 108.7 |
| 5 | - | 145.8 |
| 6 | 6.22 (d, J=2.2 Hz) | 108.7 |
| 1' | 2.45 (t, J=7.7 Hz) | 35.8 |
| 2' | 1.55 (m) | 31.4 |
| 3' | 2.05 (m) | 27.5 |
| 4' | 5.38 (m) | 129.5 |
| 5' | 5.38 (m) | 130.0 |
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound. conicet.gov.ar Furthermore, quantitative NMR (qNMR) can be utilized for the accurate determination of the compound's concentration in a sample, using an internal standard of known concentration.
Mechanistic Investigations of Biological Activities in Vitro and in Vivo Non Human Models
Antioxidant Mechanisms and Free Radical Scavenging Capabilities
The resorcinol (B1680541) moiety of 5-(Tridec-1-en-1-yl)benzene-1,3-diol is central to its antioxidant and free radical scavenging activities. The hydroxyl groups on the benzene (B151609) ring can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. This mechanism is characteristic of phenolic antioxidants. Research on related 5-alkylresorcinols has demonstrated their capacity to scavenge radicals, and this activity is often evaluated using assays like the diphenylpicrylhydrazyl (DPPH) method. researchgate.netresearchgate.net The presence of the long alkenyl side chain influences the compound's lipophilicity, allowing it to be incorporated into lipid-rich environments such as cell membranes, where it can protect against lipid peroxidation.
Enzyme Modulation and Inhibition Pathways
This compound and its structural analogs have been shown to modulate the activity of several key enzymes through competitive or non-competitive inhibition.
Compounds structurally related to this compound, particularly those with a catechol or resorcinol core, have demonstrated significant inhibitory activity against lipoxygenases (LOX). nih.govresearchgate.net For instance, 3-n-alk(en)yl-catechols have shown potent inhibition of both soybean 15-lipoxygenase (15-sLOX) and human 5-lipoxygenase (5-hLOX), with IC50 values in the low micromolar range. nih.govresearchgate.net This inhibition is crucial as LOX enzymes are involved in inflammatory pathways. The free hydroxyl groups are considered essential for this inhibitory action. nih.gov
Furthermore, various benzene-1,3-diol derivatives exhibit inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govmdpi.com By inhibiting this enzyme, these compounds can modulate postprandial glucose levels. Studies on synthetic flavone (B191248) derivatives have demonstrated non-competitive inhibition of α-glucosidase, suggesting an allosteric interaction mechanism. nih.gov
| Compound | Target Enzyme | Inhibition (IC50) | Inhibition Type | Source |
|---|---|---|---|---|
| 3-[(10Z)-pentadec-10′-en-1-yl]-catechol | 5-hLOX | 2.09 µM | Not Specified | nih.govresearchgate.net |
| 3-n-pentadecylcatechol | 5-hLOX | 2.74 µM | Not Specified | nih.govresearchgate.net |
| 2-(benzo[d] nih.govdioxol-5-yl)-4H-chromen-4-one | α-Glucosidase | 99.3% inhibition at 27.6 µM | Non-competitive | nih.gov |
| Acarbose (Reference) | α-Glucosidase | 97.72% inhibition at 669.57 µM | Competitive | nih.gov |
The inhibition of pancreatic lipase (B570770) is another key mechanism associated with alkylresorcinols, contributing to their potential role in managing lipid absorption. The amphiphilic structure of these compounds allows them to interfere with the lipid-water interface where lipase is active.
Additionally, inhibitors of glycerol-3-phosphate dehydrogenase (GPDH) have been isolated from natural sources, including anacardic acids, which share structural similarities with 5-alkenylresorcinols. nih.gov These compounds were found to inhibit GPDH non-competitively, with IC50 concentrations in the range of 1-3 μg/ml. nih.gov GPDH is a key enzyme linking carbohydrate and lipid metabolism, and its inhibition can impact cellular energy balance. nih.gov
Antimicrobial, Antifungal, and Antiparasitic Actions: Elucidating Cellular Targets
The antimicrobial and antifungal properties of 5-alkenylresorcinols are well-documented. researchgate.net Their mechanism of action is primarily attributed to their interaction with and disruption of microbial cell membranes. The long alkyl chain facilitates insertion into the lipid bilayer, while the polar resorcinol head group interacts with the membrane surface, leading to increased permeability and loss of cellular integrity. nih.gov This detergent-like action can cause leakage of essential cytoplasmic components and ultimately lead to cell death.
Studies on related phenolic compounds have demonstrated activity against a spectrum of bacteria, including both Gram-positive and Gram-negative species. researchgate.netnih.gov For example, 4-allylbenzene-1,2-diol has been shown to damage the cell membrane integrity of various plant pathogens like Xanthomonas species. nih.gov Furthermore, some benzene-1,3-dicarboxylic acid derivatives act as multiple inhibitors of the bacterial Mur ligase family (MurC-MurF), enzymes essential for peptidoglycan biosynthesis, representing a different cellular target. nih.gov Antifungal activity has also been observed, with some compounds inhibiting ergosterol (B1671047) synthesis, a critical component of fungal cell membranes. nih.gov
Interactions with Biological Membranes and Supramolecular Structures
The amphiphilic nature of this compound is fundamental to its biological activity, particularly its interaction with cell membranes. researchgate.net The hydrophobic tridecenyl chain readily partitions into the nonpolar interior of the lipid bilayer, while the hydrophilic resorcinol head remains at the polar surface. This insertion can alter the physical properties of the membrane, including its fluidity, thickness, and curvature. At higher concentrations, this can lead to the formation of pores or micelles, causing membrane disruption. This mechanism is believed to underlie not only its antimicrobial effects but also its cytotoxic activity against certain tumor cell lines. researchgate.netresearchgate.net
Influence on Cellular Metabolism and Lipid Homeostasis (Non-Human Models)
In non-human models, benzene and its metabolites have been shown to influence cellular metabolism. nih.govnih.gov While direct studies on this compound are limited, the inhibition of enzymes like lipase and glycerol-3-phosphate dehydrogenase by structurally similar compounds points towards a role in modulating lipid homeostasis. nih.govnih.gov By inhibiting lipase, these compounds can reduce the breakdown and subsequent absorption of dietary fats. The inhibition of glycerol-3-phosphate dehydrogenase can affect the synthesis of triglycerides and phospholipids, further impacting lipid metabolism. nih.gov The cytotoxic activity observed for a related compound, 1,3-dihydroxy-5-(tridec-4',7'-dienyl)benzene, on hepatocarcinoma cell lines suggests profound effects on the metabolic processes of these cells. researchgate.netnih.gov
Impact on Triglyceride Accumulation
In vitro studies specifically investigating the direct impact of this compound on triglyceride accumulation in adipocyte models such as 3T3-L1 cells have not been detailed in the reviewed literature. Research into related resorcinol compounds suggests potential effects on adipogenesis and lipid metabolism, but direct evidence for this specific molecule is pending further investigation.
Effects on Fecal Lipid and Cholesterol Excretion
There is a lack of specific in vivo non-human model studies detailing the effects of this compound on the excretion of fecal lipids and cholesterol. The scientific community has explored how various dietary lipids and compounds can influence the transintestinal cholesterol efflux (TICE) pathway, which contributes to fecal neutral sterol excretion. science.govnih.govjci.orgnih.gov However, studies directly linking this compound to these mechanisms have not been identified.
Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines (In Vitro)
While various benzene-1,3-diol derivatives and other resorcinols have been evaluated for their anticancer properties, specific data on the antiproliferative and apoptotic mechanisms of this compound are not extensively available. For context, a related alkylresorcinol, 5-henicosene-1-yl-resorcinol, was found to induce apoptosis in prostate cancer cell lines. nih.govresearchgate.net This was evidenced by nuclear DNA fragmentation, depolarization of the mitochondrial membrane, and activation of caspases 3 and 7. researchgate.net Mechanistically, it was shown to upregulate pro-apoptotic Bax and Smac/DIABLO genes while downregulating the anti-apoptotic Bcl-2 gene. researchgate.net However, it is crucial to note that these findings pertain to a different, though structurally related, molecule.
Table 1: Antiproliferative and Apoptotic Research Findings Specific research data for this compound is not available in the reviewed literature. The table is presented as a template for future findings.
| Cell Line | IC50 Value | Observed Mechanistic Pathways |
|---|
Immunomodulatory Effects (In Vitro)
Investigations into the specific in vitro immunomodulatory effects of this compound, such as its influence on cytokine production or macrophage activity, are not detailed in the available scientific reports. Studies on other benzenoid compounds, like 2,4-dimethoxy-6-methylbenzene-1,3-diol, have shown inhibition of pro-inflammatory cytokines such as IL-23 and IL-6 in macrophage models by suppressing MAPK/NF-κB signaling. frontiersin.org This highlights a potential area for future research for the subject compound.
Neuroprotective Pathways (In Vitro/Non-Human Models)
The potential neuroprotective pathways associated with this compound have not been specifically elucidated in in vitro or non-human models. The broader category of polyphenols, which includes resorcinols, is an area of active research for neuroprotection, but compound-specific data is required. researchgate.netdocumentsdelivered.com
Modulation of Gut Microbiota Metabolic Activity (In Vivo Non-Human Models)
Research has shown that alkylresorcinols can be produced by intestinal microbiota and that dietary supplementation with some of these compounds can alter the metabolic activity of the gut microbiome in animal models. mdpi.com For example, dietary 5-n-Pentylresorcinol was shown to change the predicted metabolic activity of intestinal microbiota in C57BL/6 and LDLR (−/−) mice. mdpi.com However, specific in vivo studies focusing on the effects of this compound on the gut microbiota's metabolic output, such as the production of short-chain fatty acids (SCFAs), are not present in the reviewed literature. nih.govnih.govrsc.orgresearchgate.net
Table 2: Gut Microbiota Modulation Research Findings Specific research data for this compound is not available in the reviewed literature. The table is presented as a template for future findings.
| Animal Model | Key Microbiota Changes | Changes in Metabolic Activity (e.g., SCFAs) |
|---|
Structure Activity Relationship Sar Studies
Correlating Aliphatic Side Chain Length and Unsaturation with Biological Efficacy
Alkylresorcinols (ARs) are a class of phenolic lipids characterized by a 1,3-dihydroxybenzene (resorcinol) ring and a long aliphatic side chain. wikipedia.org The length and degree of unsaturation of this alkyl chain are critical determinants of their biological properties. In higher plants, these chains can have thirteen to twenty-seven carbon atoms with varying degrees of saturation. researchgate.net
Research has demonstrated a clear correlation between the side chain's characteristics and the biological effects of these molecules. For instance, the interaction of ARs with biological membranes is heavily influenced by the alkyl chain. The amphiphilic nature, conferred by the polar resorcinol (B1680541) head and the non-polar alkyl tail, allows these compounds to insert into phospholipid bilayers. researchgate.netnih.gov The specific length and saturation of the tail affect the nature and extent of this interaction.
One of the studied biological effects is hemolytic activity, which has been shown to be inversely proportional to the length of the alkyl side chain. nih.gov Longer chains tend to exhibit lower hemolytic activity. Furthermore, the degree of unsaturation in the side chain also modulates this effect. nih.gov Generally, increased unsaturation can alter membrane fluidity and packing, thereby influencing the compound's disruptive potential on cell membranes.
The relationship between the side chain structure and biological efficacy can be summarized in the following table, illustrating general trends observed in SAR studies of alkylresorcinols.
| Side Chain Characteristic | General Trend in Biological Efficacy | Research Finding |
| Chain Length | Efficacy can be optimal at a specific length, often decreasing with very long chains. For example, hemolytic activity is inversely proportional to chain length. nih.gov | The alkyl chains of ARs found in cereals typically range from 15 to 25 carbon atoms. wikipedia.orgunito.it |
| Unsaturation | The presence and position of double bonds influence activity. It can increase membrane disruption but may also affect metabolic stability. | The degree of side chain unsaturation is a known factor in the hemolytic activity of ARs. nih.gov |
| Branching | Branching in the side chain can affect how the molecule packs into membranes, altering its biological effect. | Isomers with different branching patterns exhibit varied physicochemical properties and interactions. |
This table represents generalized trends from SAR studies on the broader class of alkylresorcinols.
The Role of the Resorcinol Core Moiety in Mediating Bioactivity
The resorcinol moiety, chemically known as benzene-1,3-diol, is fundamental to the biological activity of this class of compounds. nih.govhmdb.ca This aromatic core serves as the polar head group and is not merely a structural anchor for the aliphatic chain but an active participant in molecular interactions.
The two hydroxyl (-OH) groups are the most significant feature of the resorcinol core. patsnap.comet-chem.com Their key roles include:
Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors. This ability is crucial for interacting with biological targets such as proteins and enzymes. For example, the antiseptic and antimicrobial properties of resorcinol derivatives are partly attributed to the formation of hydrogen bonds with microbial cell wall components, leading to disruption and protein denaturation. patsnap.com
Reactivity: The hydroxyl groups are electron-donating, which activates the benzene (B151609) ring and makes it more susceptible to electrophilic substitution reactions. patsnap.com This inherent reactivity is a cornerstone of its function as a precursor in various organic syntheses. et-chem.com
The 1,3-disposition of the hydroxyl groups is also structurally important, influencing the compound's geometry and electronic distribution, which in turn affects its binding affinity to specific biological targets. patsnap.com
| Structural Feature | Role in Bioactivity | Supporting Evidence |
| Resorcinol Ring | Provides the core scaffold and polar "head" of the amphiphilic molecule. | Resorcinols are defined as compounds containing a benzene ring with two hydroxyl groups at positions 1 and 3. hmdb.ca |
| Hydroxyl Groups (-OH) | Act as hydrogen bond donors/acceptors, crucial for binding to enzymes and receptors. Mediate antiseptic and antimicrobial effects. patsnap.com | The hydroxyl groups facilitate hydrogen bonding with microbial cellular components, disrupting their structure. patsnap.com |
| 1,3-Substitution Pattern | Influences the electronic properties and spatial arrangement of the molecule, affecting target interaction. | Resorcinol is the 1,3-isomer of benzenediol, a structural feature that defines the class. nih.gov |
Predictive Modeling and Computational Approaches in SAR Derivation
To accelerate the discovery and optimization of bioactive compounds like 5-(Tridec-1-en-1-yl)benzene-1,3-diol, researchers increasingly rely on predictive modeling and computational methods. Quantitative Structure-Activity Relationship (QSAR) is a primary approach in this field. dergipark.org.tr
QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. dergipark.org.tr This is achieved by calculating a set of molecular descriptors for each compound and using statistical methods to find a relationship between these descriptors and the observed activity. Key molecular descriptors relevant to alkylresorcinols include:
Hydrophobicity/Lipophilicity: Often represented by the octanol-water partition coefficient (logP), this descriptor is heavily influenced by the alkyl side chain.
Electronic Properties: Descriptors like dipole moment, frontier molecular orbital energies (HOMO-LUMO), and atomic charges are determined by the resorcinol ring and its substituents.
Steric/Topological Properties: Parameters such as molecular volume, surface area, and shape indices describe the size and geometry of the molecule.
For complex molecules, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. researchgate.net These techniques analyze the steric and electrostatic fields surrounding the molecules to determine which spatial properties are critical for binding to a biological target. researchgate.net By understanding these relationships, chemists can design new derivatives with potentially enhanced efficacy. While specific QSAR models for this compound are not detailed in the available literature, the principles of QSAR are broadly applicable to this class of compounds to predict activities such as antimicrobial, cytotoxic, and enzyme-inhibitory effects. dergipark.org.trnih.gov
| Computational Method | Description | Application to Alkylresorcinols |
| QSAR | Develops mathematical models correlating molecular descriptors (e.g., lipophilicity, electronic properties) with biological activity. dergipark.org.tr | Can predict the bioactivity of new alkylresorcinol derivatives by modifying the side chain or resorcinol core. |
| 3D-QSAR (CoMFA/CoMSIA) | Analyzes 3D molecular fields (steric, electrostatic) to identify structural features essential for receptor binding. researchgate.net | Could be used to build a pharmacophore model and guide the design of more potent and selective alkylresorcinols. |
| Molecular Dynamics (MD) | Simulates the movement and interaction of molecules over time. | Can be used to study how alkylresorcinols insert into and affect the properties of phospholipid membranes. nih.gov |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of alkylresorcinols. These calculations provide a fundamental understanding of how the molecule's structure dictates its chemical behavior.
Studies on related alkylresorcinols, such as olivetol (B132274) and olivetolic acid, demonstrate that DFT can be used to evaluate antioxidant activity by calculating thermodynamic and kinetic parameters of reactions with free radicals. rsc.org The reactivity of these compounds is largely governed by the electronic properties of the resorcinol (B1680541) ring and its hydroxyl groups. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net
For instance, the antioxidant mechanism of alkylresorcinols can be investigated by calculating the Gibbs free energies (ΔG) for different reaction pathways, such as formal hydrogen transfer (FHT) and single electron transfer (SET). rsc.org In studies of olivetol and olivetolic acid reacting with hydroxyl radicals (HO•), the FHT mechanism was found to be exclusive in both polar and lipid media. rsc.org Conversely, when reacting with hydroperoxyl radicals (HOO•), the SET mechanism was dominant in water. rsc.org These findings suggest that 5-(tridec-1-en-1-yl)benzene-1,3-diol likely exhibits potent, environment-dependent antioxidant activity.
The electronic distribution across the molecule, including atomic charges and electrostatic potential, can also be mapped. The hydroxyl groups on the benzene (B151609) ring are critical for reactivity, with calculations showing that the oxygen atoms carry a significant negative charge, making them susceptible to electrophilic attack and key to the molecule's antioxidant properties. researchgate.net
Table 1: Calculated Reactivity Descriptors for a Model Flavonol (Illustrative) This table illustrates the type of data generated from DFT calculations for phenolic compounds, providing insights into reactivity.
| Parameter | Description | Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 |
| Ionization Potential (I) | -EHOMO | 6.2 |
| Electron Affinity (A) | -ELUMO | 1.8 |
| Global Hardness (η) | (I - A) / 2 | 2.2 |
| Electronegativity (χ) | (I + A) / 2 | 4.0 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.64 |
| Data is hypothetical and for illustrative purposes based on typical values for similar compounds. researchgate.net |
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ohiolink.edusciforum.net This technique allows for the investigation of how this compound and other alkylresorcinols interact with biological macromolecules, such as proteins and lipid membranes. nih.govnih.gov MD simulations provide atomistic details of these interactions, which are crucial for understanding the biological effects of these compounds. ohiolink.edu
For example, MD simulations can be employed to model the interaction of alkylresorcinols with enzymes. Docking studies, a related computational technique, have been used to predict the binding affinity of olivetol and olivetolic acid for ROS-producing enzymes like myeloperoxidase (MP) and cytochrome P450 (CP450), highlighting their potential as enzyme inhibitors. rsc.org Following docking, MD simulations can refine these predictions by showing how the compound and protein adapt to each other's presence, the stability of the binding pose, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. youtube.com
Given the amphiphilic nature of this compound, with its polar resorcinol head and nonpolar tridecenyl tail, MD simulations are particularly useful for studying its behavior within biological membranes. Simulations can reveal how the molecule partitions into the lipid bilayer, its preferred orientation, and its effect on membrane properties such as fluidity and thickness. These interactions are thought to be a key part of the biological activity of alkylresorcinols. researchgate.net
Enhanced sampling techniques in MD, such as Gaussian accelerated MD (GaMD), can be used to explore complex processes like the binding of a ligand to a protein or its permeation through a membrane, which may occur on timescales longer than those accessible by standard simulations. nih.gov
Prediction of Reaction Pathways, Transition States, and Mechanistic Insights
Theoretical chemistry is a powerful tool for predicting the most likely pathways for chemical reactions, identifying the high-energy transition states that control reaction rates, and providing detailed mechanistic insights. frontiersin.org For alkylresorcinols, this can be applied to both their synthesis and their subsequent chemical transformations.
Computational studies have been performed to understand the synthesis of resorcinol derivatives. For example, in the acylation reaction of resorcinol, a key step in creating more complex derivatives, theoretical calculations using semi-empirical methods have been used to examine different possible transition states. jmchemsci.comjmchemsci.com These calculations can determine the activation energies for different reaction pathways, proving, for instance, that acylation is most likely to occur at the para position of the aromatic ring. jmchemsci.comjmchemsci.com
The synthesis of long-chain 5-n-alkylresorcinols has been achieved via the Wittig reaction. researchgate.netbeilstein-journals.org Computational chemistry can model this reaction to understand its mechanism in detail. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for the rationalization of experimental outcomes, such as product yields and stereoselectivity, and can guide the optimization of reaction conditions. researchgate.net The concerted asynchronous cycloaddition mechanism involving a four-centered transition state is often suggested for these systems. researchgate.net
Table 2: Theoretical Energetic Characteristics for Suggested Transition States in Resorcinol Acylation
| Transition State | Heat of Formation (kcal/mol) | Total Energy (kcal/mol) |
| TS1 | -23.75 | -45681.2 |
| TS2 | -28.19 | -45685.6 |
| TS3 | -45.21 | -45702.6 |
| Data adapted from theoretical investigations on the acylation reaction of resorcinol, demonstrating how calculations can distinguish between different reaction pathways. jmchemsci.comjmchemsci.com |
Conformational Analysis of Alkylresorcinol Derivatives
The long, flexible tridecenyl chain of this compound allows the molecule to adopt a wide variety of three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. This is crucial as the specific conformation of a molecule can significantly influence its biological activity and physical properties.
Computational methods, such as DFT, are well-suited for performing conformational analyses. mdpi.com For a molecule with a flexible chain, a systematic search or stochastic methods can be used to explore the potential energy surface. For each potential conformation, geometry optimization is performed to find the nearest local energy minimum. mdpi.com By comparing the energies of all the identified stable conformers, the global minimum energy conformation can be determined.
Studies on related flexible molecules demonstrate that even for relatively simple structures, a large number of conformers can exist. mdpi.com For this compound, the key degrees of freedom include the torsion angles along the alkyl chain and at the point of attachment to the benzene ring. The presence of the double bond in the tridecenyl chain introduces a degree of rigidity and the possibility of E/Z isomerism, which would also be a focus of such an analysis.
DFT calculations on resorcinarene (B1253557) macrocycles, which are composed of resorcinol units, have shown the ability of these methods to accurately predict preferred conformations, such as "chair" versus "bowl" shapes, with calculated energy differences dictating the observed structure. mdpi.com These computational approaches would similarly allow for the detailed characterization of the conformational landscape of individual alkylresorcinol derivatives. mdpi.com
Q & A
Basic: What are the established synthetic routes for 5-(Tridec-1-en-1-yl)benzene-1,3-diol?
The compound can be synthesized via modified Wittig reactions to introduce the tridec-enyl chain to the resorcinol core. Key steps include:
- Alkylation : Reacting resorcinol with tridec-1-en-1-yl bromide under basic conditions (e.g., K₂CO₃/DMF).
- Flow synthesis : For scalability, continuous flow systems (e.g., microreactors) improve yield and reduce side reactions, as demonstrated in cannabinoid analogs .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Basic: Which analytical techniques are optimal for structural characterization?
- NMR spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.2–6.8 ppm) and aliphatic chain signals (δ 1.2–2.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~338.5) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) with C18 columns and UV detection at 280 nm .
Basic: How is the compound’s biological activity assessed in vitro?
- Antioxidant assays : DPPH radical scavenging and FRAP tests in ethanol/water solutions, comparing IC₅₀ values to resveratrol .
- Anti-inflammatory models : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) at 10–100 µM concentrations .
Advanced: How can synthesis yields be optimized for large-scale production?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity during alkylation .
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency .
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy reduces batch variability .
Advanced: How does alkyl chain length and unsaturation impact bioactivity?
- Chain length : Analog studies show that C13–C17 chains maximize membrane permeability and antioxidant efficacy due to balanced hydrophobicity .
- Unsaturation : The cis or trans configuration of the double bond (e.g., Z vs. E isomers) affects interaction with lipid bilayers and enzymatic targets .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13, UV light, and oxidative stress (H₂O₂), then track degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C) for storage recommendations .
Advanced: How to resolve contradictions in bioactivity data across studies?
- Metabolomic profiling : Identify active metabolites (e.g., hydroxylated derivatives) using UPLC-QTOF-MS in liver microsomes .
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced: How to conduct structure-activity relationship (SAR) studies?
- Derivatization : Introduce methyl/hydroxyl groups to the aromatic ring (e.g., 2-methyl analogs) and compare toxicity in protozoan models (e.g., Climacostomum virens) .
- Computational modeling : Use DFT calculations (Gaussian 09) to correlate HOMO-LUMO gaps with antioxidant capacity .
Advanced: What strategies identify its metabolites in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
